

# Efficacy of Synthetic Farnesoid X Receptor (FXR) Agonists: A Comparative Guide

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## Compound of Interest

Compound Name: *Farnesoic acid*

Cat. No.: *B3037177*

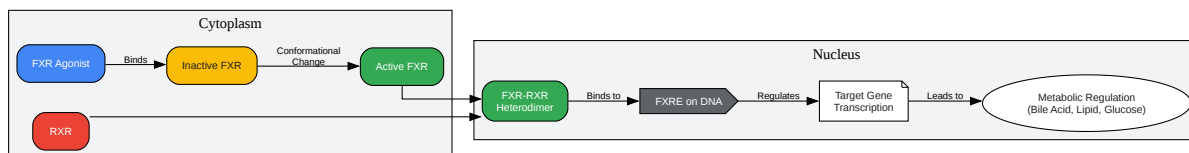
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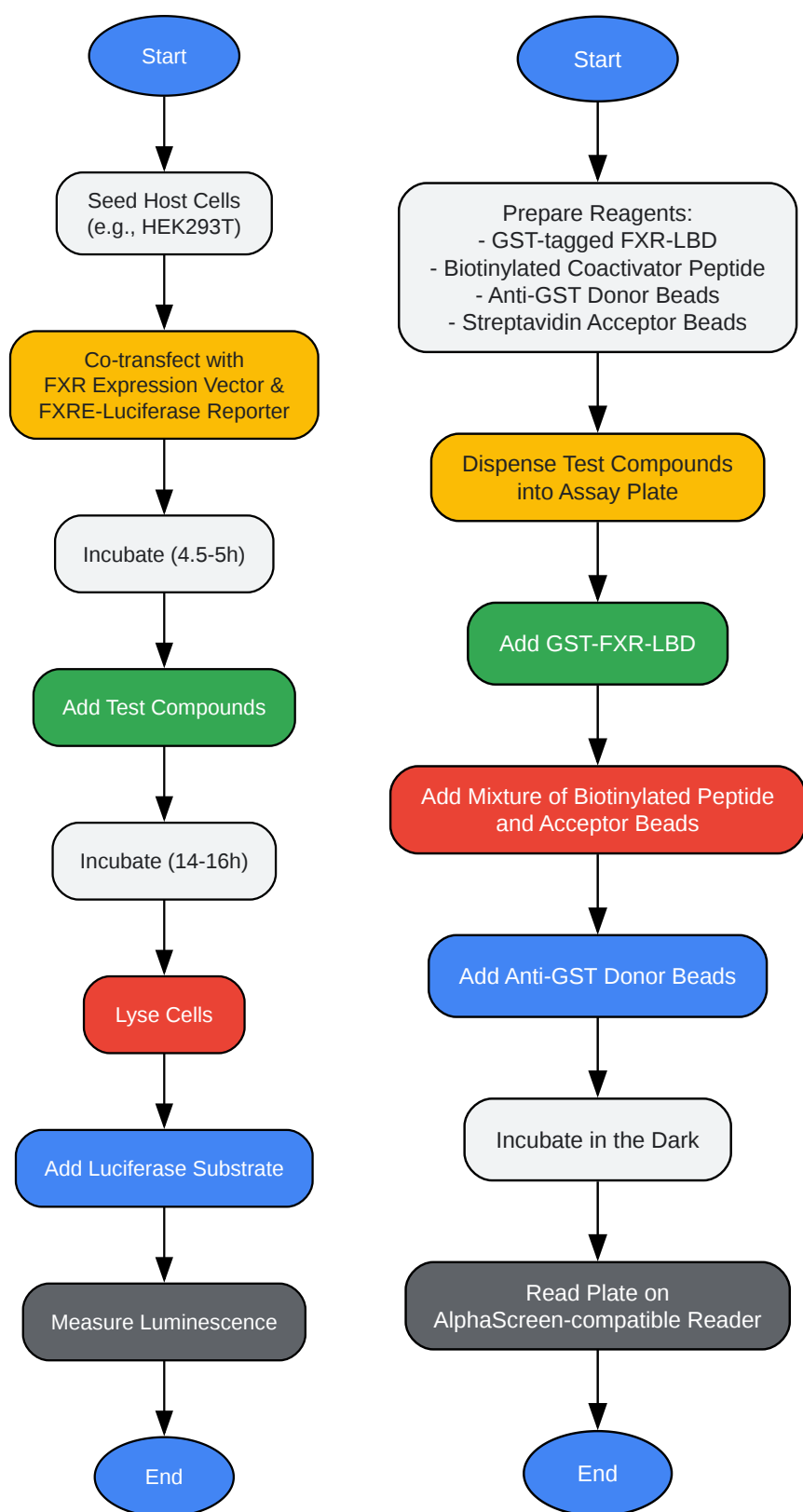
For Researchers, Scientists, and Drug Development Professionals

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in these pathways makes it a significant therapeutic target for a variety of metabolic diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia. While **farnesoic acid** and its derivatives are the endogenous ligands for FXR, significant research has focused on the development of synthetic analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative overview of the efficacy of various classes of synthetic FXR agonists, supported by experimental data and detailed methodologies.

## Farnesoid X Receptor (FXR) Signaling Pathway

FXR activation plays a central role in maintaining metabolic homeostasis. Upon binding to an agonist, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream effects of FXR activation include the suppression of bile acid synthesis, promotion of bile acid transport, and regulation of lipid and glucose metabolism.<sup>[1][2][3]</sup>





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## References

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